1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Overview
Description
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride, also known as 1CP-DFBMA-HCl, is an organic compound belonging to the class of heterocyclic compounds. It is a hydrochloride salt of the amine 1CP-DFBMA and is used as a reagent in organic synthesis. It is also used in a variety of scientific research applications, including as an enzyme inhibitor, a fluorescent probe, and as a ligand for protein-ligand interactions.
Scientific Research Applications
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel is used in a variety of scientific research applications. It is used as an enzyme inhibitor, a fluorescent probe, and as a ligand for protein-ligand interactions. It has also been used in studies of the binding of drugs to their target proteins, as well as in the study of the structure and function of enzymes.
Mechanism of Action
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. It also acts as a fluorescent probe by binding to the active site of the enzyme and emitting light when exposed to light of a certain wavelength. In addition, it acts as a ligand for protein-ligand interactions by binding to the active site of the protein and forming a complex with the protein.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to interact with proteins involved in signal transduction pathways, as well as proteins involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored in aqueous solutions for long periods of time. However, it has several limitations. It is not very soluble in water, and it can be difficult to obtain a high yield of the compound. In addition, it can be difficult to control the concentration of the compound in solution.
Future Directions
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has a wide range of potential applications in scientific research. One potential future direction is the development of new methods for synthesizing the compound. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Finally, further research could be conducted into its potential use as an enzyme inhibitor, fluorescent probe, and ligand for protein-ligand interactions.
properties
IUPAC Name |
1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-2-1-3-11(13)9(10)7-14-6-8-4-5-8;/h1-3,8,14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZWDHOOXJFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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